(S)-3,3-Difluorocyclopentanecarboxylic acid
Overview
Description
(S)-3,3-Difluorocyclopentanecarboxylic acid is a chiral fluorinated carboxylic acid. The presence of fluorine atoms in the cyclopentane ring enhances its chemical stability and reactivity, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Difluorocyclopentanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Fluorination: Introduction of fluorine atoms into the cyclopentane ring is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for chiral resolution and carboxylation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3-Difluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
(S)-3,3-Difluorocyclopentanecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3,3-Difluorocyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclopentanecarboxylic acid: The non-chiral version of the compound.
3-Fluorocyclopentanecarboxylic acid: A similar compound with only one fluorine atom.
Cyclopentanecarboxylic acid: The parent compound without fluorine atoms.
Uniqueness
(S)-3,3-Difluorocyclopentanecarboxylic acid is unique due to its chiral nature and the presence of two fluorine atoms, which significantly enhance its chemical properties and biological activity compared to its non-fluorinated or mono-fluorinated counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S)-3,3-difluorocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLZFZGHXIZHFB-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@H]1C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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